Dibenzo[b,d]furan-2-sulfonic Acid vs. 3-Nitrodibenzofuran-8-sulfonic Acid: Crystallinity and Salt Formation
Dibenzo[b,d]furan-2-sulfonic acid (I) forms crystalline, sharply melting salts with a wide range of amines and amino acids [1]. In contrast, the 3-nitro-8-sulfonic acid analog (II) was prepared with difficulty and found to have "none of the favorable crystallization characteristics" of I; its amine salts often decomposed without characteristic melting points [2]. The free acid II is highly water-soluble and cannot be recovered by crystallization, whereas I is easily crystallized [3].
| Evidence Dimension | Amine salt formation quality |
|---|---|
| Target Compound Data | Crystallizable solids with good melting points for most amines and amino acids; free acid crystallizable |
| Comparator Or Baseline | 3-Nitrodibenzofuran-8-sulfonic acid (Compound II): Amine salts decomposed without sharp melting points; free acid very water-soluble, uncrystallizable by standard methods |
| Quantified Difference | Qualitative superiority in crystallinity and melting behavior |
| Conditions | Aqueous salt formation, ambient to 111°C; crystallization from water or acetic acid |
Why This Matters
Reliable formation of crystalline derivatives is essential for qualitative organic analysis and characterization; the 2-sulfonic acid provides this capability while the 3-nitro analog does not.
- [1] Wendland, R.; Rode, J.; Meintzer, R. Dibenzofuran-2-sulfonic and 3-Nitro-8-sulfonic Acids as Reagents for Amines and Amino Acids. J. Am. Chem. Soc. 1953, 75, 1593. View Source
- [2] Wendland, R.; Rode, J.; Meintzer, R. Dibenzofuran-2-sulfonic and 3-Nitro-8-sulfonic Acids as Reagents for Amines and Amino Acids. J. Am. Chem. Soc. 1953, 75, 1593. View Source
- [3] Wendland, R.; Rode, J.; Meintzer, R. Dibenzofuran-2-sulfonic and 3-Nitro-8-sulfonic Acids as Reagents for Amines and Amino Acids. J. Am. Chem. Soc. 1953, 75, 1593. View Source
